molecular formula C10H9BrS B13590548 3-(2-bromoethyl)Benzo[b]thiophene

3-(2-bromoethyl)Benzo[b]thiophene

Cat. No.: B13590548
M. Wt: 241.15 g/mol
InChI Key: TUWIOTIKKAATAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)-1-benzothiophene: is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a benzene ring fused to a thiophene ring, with a bromoethyl group attached to the third carbon of the thiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various fields including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromoethyl)-1-benzothiophene typically involves the bromination of 1-benzothiophene followed by the introduction of an ethyl group. One common method is the electrophilic bromination of 1-benzothiophene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). This reaction yields 3-bromo-1-benzothiophene, which is then subjected to a nucleophilic substitution reaction with ethyl bromide (C₂H₅Br) to form 3-(2-bromoethyl)-1-benzothiophene .

Industrial Production Methods: Industrial production methods for 3-(2-bromoethyl)-1-benzothiophene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethyl)-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced to remove the bromoethyl group or to modify the thiophene ring using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in ether solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include ethylamines, ethylthiols, or ethyl ethers.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dehalogenated benzothiophenes or modified thiophene rings.

Scientific Research Applications

Chemistry: 3-(2-Bromoethyl)-1-benzothiophene is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its derivatives are explored for their ability to interact with biological targets such as enzymes and receptors.

Medicine: Pharmaceutical research investigates the use of 3-(2-bromoethyl)-1-benzothiophene and its derivatives as potential therapeutic agents. These compounds are evaluated for their efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, 3-(2-bromoethyl)-1-benzothiophene is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-1-benzothiophene depends on its specific application and the biological target it interacts with. In general, the bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes by covalently modifying active site residues, leading to the inhibition of enzymatic activity.

    Receptors: It can bind to receptors on the cell surface or within cells, modulating signal transduction pathways and affecting cellular responses.

    DNA/RNA: The compound may interact with nucleic acids, interfering with replication, transcription, or translation processes.

Comparison with Similar Compounds

    3-(2-Chloroethyl)-1-benzothiophene: Similar structure but with a chloroethyl group instead of a bromoethyl group. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    3-(2-Iodoethyl)-1-benzothiophene:

    3-(2-Fluoroethyl)-1-benzothiophene: The presence of a fluoroethyl group can significantly alter the compound’s chemical properties and biological interactions.

Uniqueness: 3-(2-Bromoethyl)-1-benzothiophene is unique due to the presence of the bromoethyl group, which imparts specific reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it distinct from its chloro, iodo, and fluoro analogs.

Properties

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

3-(2-bromoethyl)-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2

InChI Key

TUWIOTIKKAATAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.